![molecular formula C25H22N4O3S B303543 N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B303543.png)
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, also known as DTAS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAS is a thiol-containing compound that belongs to the family of triazine derivatives. It has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is not well understood, but it is believed to interact with various biomolecules, including proteins and nucleic acids. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to have antioxidant and free radical scavenging activities. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, including the design of new derivatives with improved activities and the investigation of its potential applications in other fields, such as agriculture and energy. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide needs to be further elucidated, and its potential toxicity needs to be evaluated.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by reaction with 5,6-diphenyl-1,2,4-triazine-3-thiol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-thiol followed by reaction with chloroacetyl chloride. The yield of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide using these methods is relatively high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been used as a ligand in the design of metal complexes, which have shown promising results in catalysis and materials science. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been used as a fluorescent probe for the detection of heavy metals in environmental science.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C25H22N4O3S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-31-19-13-14-20(21(15-19)32-2)26-22(30)16-33-25-27-23(17-9-5-3-6-10-17)24(28-29-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,30) |
Clé InChI |
NFIMSUVJDCZPMA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



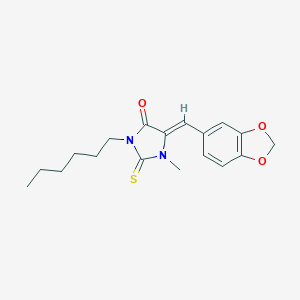

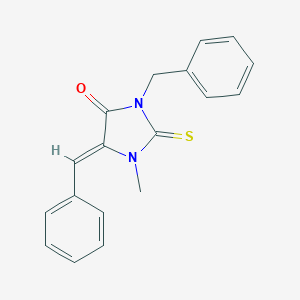
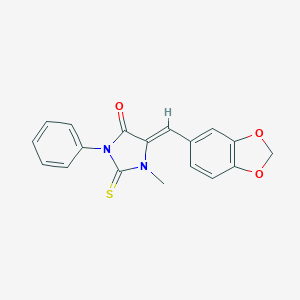
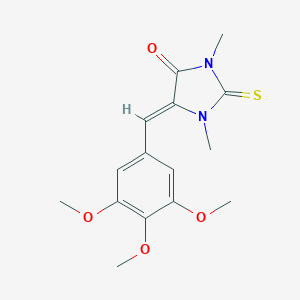



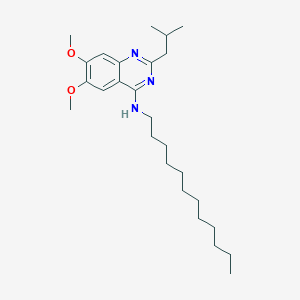

![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)